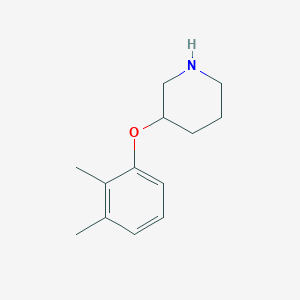

3-(2,3-Dimethylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dimethylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-5-3-7-13(11(10)2)15-12-6-4-8-14-9-12/h3,5,7,12,14H,4,6,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASENSQCMNLUDAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC2CCCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663021 | |

| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-02-3 | |

| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946681-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 2,3 Dimethylphenoxy Piperidine and Analogues

General Synthetic Routes to Substituted Piperidine (B6355638) Systems

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products, leading to the development of numerous synthetic routes. The most common and direct approach to the piperidine core is the hydrogenation of the corresponding pyridine (B92270) precursor. This transformation can be achieved using a variety of catalytic systems under hydrogen pressure.

Transition metal catalysts are frequently employed for the hydrogenation of pyridines. Catalysts such as rhodium on carbon (Rh/C), ruthenium (Ru), and iridium (Ir) complexes are effective for this transformation. rsc.orgresearchgate.net For instance, heterogeneous catalysts like Rh/C can hydrogenate aromatic rings, including pyridine, under elevated temperature and pressure. researchgate.net Metal-free approaches have also been developed, such as the use of borane (B79455) derivatives. A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source can produce piperidines with good cis-selectivity. researchgate.net

Beyond hydrogenation, piperidine rings can be constructed through various cyclization strategies. These methods build the ring from acyclic precursors. rsc.org Key strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a powerful method for forming the piperidine ring.

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can be cyclized using Grubbs' or other ruthenium-based catalysts to form a tetrahydropyridine (B1245486), which is then reduced to the piperidine. researchgate.net

Aza-Diels-Alder Reactions: A [4+2] cycloaddition between a diene and an imine can directly generate a tetrahydropyridine ring system.

The functionalization of pre-existing piperidine rings is another critical strategy. Directed C-H activation, often using rhodium catalysts, allows for the introduction of substituents at specific positions, a technique vital for creating analogues. nih.govnih.gov

Specific Approaches for the Installation of the Phenoxy Moiety at the Piperidine Ring

The central challenge in synthesizing 3-(2,3-Dimethylphenoxy)piperidine is the formation of the ether linkage at the C-3 position of the piperidine ring. This requires a starting material with a handle at this specific position, typically a hydroxyl or a leaving group.

Etherification Reactions in Aryloxypiperidine Synthesis

The formation of the aryl ether bond is typically accomplished through nucleophilic substitution reactions where a phenoxide attacks an electrophilic piperidine, or vice-versa.

The Williamson ether synthesis is a classic and straightforward method. masterorganicchemistry.combyjus.com This reaction involves the SN2 displacement of a leaving group on the piperidine ring by the 2,3-dimethylphenoxide nucleophile. The ideal precursor for this reaction would be a piperidine with a good leaving group (e.g., tosylate, mesylate, or halide) at the 3-position. The phenoxide is generated by treating 2,3-dimethylphenol (B72121) with a strong base like sodium hydride (NaH). masterorganicchemistry.com The reaction works best with primary and secondary alkyl halides due to the SN2 mechanism. masterorganicchemistry.combyjus.com

Figure 1: Proposed Williamson ether synthesis route to this compound.

Figure 1: Proposed Williamson ether synthesis route to this compound.

The Mitsunobu reaction provides an alternative route, particularly starting from 3-hydroxypiperidine (B146073). wikipedia.orgorganic-chemistry.org This reaction uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol. wikipedia.orgnih.gov The alcohol is converted into a good leaving group in situ, which is then displaced by the phenol (B47542) nucleophile. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a powerful tool for controlling the stereochemical outcome. organic-chemistry.orgnih.gov

Regioselective Considerations in Phenoxy Group Introduction

Achieving regioselectivity is paramount. To install the phenoxy group specifically at the C-3 position, one must start with a piperidine that is already functionalized at that position (e.g., 3-hydroxypiperidine or a 3-halopiperidine).

Directly functionalizing an unsubstituted piperidine ring at a specific position is more challenging but can be achieved with modern catalytic methods. Rhodium-catalyzed C-H functionalization, for example, can be directed to a specific carbon based on the catalyst and directing groups on the nitrogen. nih.govnih.gov While often used to form C-C bonds, this principle can be extended to install handles for subsequent etherification. For instance, selective C-H oxidation at C-3 could yield the required 3-hydroxypiperidine precursor. However, controlling regioselectivity between the C-2, C-3, and C-4 positions is a significant challenge, as the C-2 position is often electronically activated. nih.gov

Recent advances have also explored the generation of strained intermediates like 3,4-piperidyne, which can be trapped by nucleophiles, offering a novel, albeit complex, route to 3-substituted piperidines. escholarship.org

Synthesis of Key Positional and Structural Analogues for Comparative Studies

To understand structure-activity relationships, the synthesis of positional isomers (e.g., 2- and 4-phenoxy derivatives) and structural analogues (e.g., different substituents on the phenyl ring) is crucial.

The synthesis of 2- and 4-aryloxypiperidine analogues would follow similar etherification strategies, starting from the corresponding 2-hydroxypiperidine or 4-hydroxypiperidine. The availability and synthesis of these specific precursors are key. 4-Piperidone, for example, is a common starting material that can be reduced to 4-hydroxypiperidine. researchgate.net

Site-selective C-H functionalization offers a more advanced approach to creating these positional isomers from a common N-protected piperidine precursor. By carefully selecting the rhodium catalyst and the nitrogen protecting group, it is possible to direct functionalization to either the C-2 or C-4 positions. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be guided to produce 4-substituted analogues, while other catalysts favor the 2-position. nih.gov The synthesis of 3-substituted analogues via this direct method is often more complex and may require an indirect approach, such as the cyclopropanation of a tetrahydropyridine followed by regioselective ring-opening. nih.gov

Advanced Synthetic Methodologies for Enantioselective Access to Piperidine Derivatives

Producing enantiomerically pure this compound requires either starting from a chiral precursor or employing an asymmetric synthesis. Advanced methods focus on the enantioselective synthesis of the piperidine ring itself, which can then be carried forward to the final product.

Asymmetric Hydrogenation and Reductive Amination Approaches

Asymmetric hydrogenation of pyridinium (B92312) salts is a highly effective method for producing chiral piperidines. nih.gov Pyridines can be N-alkylated (e.g., N-benzylated) to form pyridinium salts, which are then hydrogenated using chiral iridium or rhodium catalysts bearing sophisticated phosphine ligands. This approach can achieve high levels of enantioselectivity. nih.gov For the synthesis of a chiral 3-substituted piperidine, a 3-substituted pyridine would be the starting material. After asymmetric hydrogenation to form the chiral piperidine, the N-alkyl group can be removed, and the resulting chiral secondary amine can be protected and carried on to the etherification step.

Asymmetric reductive amination is another powerful strategy. This can be performed using biocatalysis, where enzymes like imine reductases (IREDs) or transaminases reduce an imine or enamine intermediate with high stereocontrol. organic-chemistry.org Chemo-enzymatic cascades can convert achiral starting materials into trisubstituted piperidines with excellent enantio- and diastereocontrol. organic-chemistry.org

The following table summarizes some advanced catalytic systems used in the synthesis of chiral piperidines.

| Method | Catalyst/System | Substrate Type | Key Feature | Reference(s) |

| Asymmetric Hydrogenation | Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Access to chiral 3-amino-2-aryl piperidines with two stereocenters. | researchgate.net |

| Asymmetric Hydrogenation | Ir/MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salts | Efficient synthesis of enantioenriched 2-alkylpiperidines. | nih.gov |

| Asymmetric Reductive Heck | Rh-catalyzed | Phenyl pyridine-1(2H)-carboxylate and boronic acids | Provides enantioenriched 3-substituted tetrahydropyridines. | masterorganicchemistry.com |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | N-substituted tetrahydropyridines | Stereodefined synthesis of 3- and 3,4-substituted piperidines. | masterorganicchemistry.com |

These advanced methods provide robust pathways to chiral piperidine building blocks, which are essential for the enantioselective synthesis of complex molecules like this compound. The choice of a specific route depends on the availability of starting materials, desired stereochemistry, and scalability.

Intramolecular Cyclization Strategies for Piperidine Ring Formation

The construction of the piperidine ring is a pivotal step in the synthesis of this compound. Among the various methods, intramolecular cyclization stands out as a highly effective strategy, often providing excellent control over the ring's stereochemistry. A prominent and versatile approach within this category is intramolecular reductive amination.

This method typically commences with a linear precursor that incorporates both an amine, or a group that can be reduced to an amine (such as a nitro or azide (B81097) group), and a carbonyl functional group (or a precursor like an acetal). The key transformation involves the cyclization of a δ-amino or δ-nitro aldehyde or ketone. This intermediate, upon the formation of an imine or enamine, undergoes in-situ reduction to yield the piperidine ring.

For the synthesis of this compound, a logical precursor would be a 5-amino- or 5-nitro-pentanal or -pentanone derivative, with the 2,3-dimethylphenoxy moiety already in place. The general reaction is illustrated below:

General Scheme for Intramolecular Reductive Amination

The selection of the reducing agent is critical and can be tailored to the specific substrate and desired outcome. Various reducing agents are compatible with this transformation, each offering distinct advantages in terms of reactivity and selectivity.

| Precursor Type | Reducing Agent | Typical Reaction Conditions | Expected Outcome |

| δ-Amino-aldehyde/ketone | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (DCM), Room Temperature | High yields under mild conditions. |

| δ-Amino-aldehyde/ketone | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), slightly acidic pH | Good yields, compatible with a wide range of functional groups. |

| δ-Nitro-aldehyde/ketone | Catalytic Hydrogenation (H₂, Pd/C) | Methanol (MeOH) or Ethanol (EtOH), Room Temperature to 50°C | Concurrent reduction of the nitro group and reductive cyclization. |

Post-Synthetic Modifications and Derivatization of the this compound Scaffold

Following the successful synthesis of the this compound core, its chemical utility can be significantly broadened through a variety of post-synthetic modifications. These derivatizations primarily target the secondary amine of the piperidine ring, allowing for the introduction of a diverse array of functional groups. Such modifications are instrumental in the exploration of structure-activity relationships, a cornerstone of modern medicinal chemistry.

N-Alkylation

The introduction of an alkyl substituent on the piperidine nitrogen is a fundamental and frequently employed modification. This can be accomplished via reductive amination with an appropriate aldehyde or ketone, or through direct alkylation using an alkyl halide. researchgate.net

General Scheme for N-Alkylation

| Reagent Type | Typical Reaction Conditions | Product Type |

| Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, NaHCO₃, or Et₃N in DMF or ACN | N-Alkyl-3-(2,3-dimethylphenoxy)piperidine |

| Aldehyde/Ketone (R'C(O)R'') | NaBH(OAc)₃ or NaBH₃CN in DCM or MeOH | N-Alkyl-3-(2,3-dimethylphenoxy)piperidine |

N-Acylation

The acylation of the piperidine nitrogen introduces an amide functionality, a common motif in pharmacologically active compounds. libretexts.org This transformation is typically achieved by reacting the piperidine with an acyl chloride or with a carboxylic acid that has been activated by a coupling agent. libretexts.orgnih.govyoutube.com

General Scheme for N-Acylation

| Reagent Type | Typical Reaction Conditions | Product Type |

| Acyl chloride (RCOCl) | Et₃N or pyridine in DCM or THF | N-Acyl-3-(2,3-dimethylphenoxy)piperidine |

| Carboxylic acid (RCOOH) | EDC, HATU, or DCC with a base like DIPEA in DMF or DCM | N-Acyl-3-(2,3-dimethylphenoxy)piperidine |

N-Sulfonylation

The introduction of a sulfonyl group to the piperidine nitrogen results in the formation of a sulfonamide. This is generally accomplished by reacting the piperidine with a sulfonyl chloride in the presence of a base. nih.gov

General Scheme for N-Sulfonylation

| Reagent Type | Typical Reaction Conditions | Product Type |

| Sulfonyl chloride (RSO₂Cl) | Et₃N or pyridine in DCM or THF | N-Sulfonyl-3-(2,3-dimethylphenoxy)piperidine |

Computational and Theoretical Chemistry Studies of 3 2,3 Dimethylphenoxy Piperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It offers a good balance between accuracy and computational cost, making it a standard tool for chemists. nih.gov

Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. DFT is employed to perform geometry optimization, which systematically alters the atomic coordinates to find the minimum energy conformation. nih.gov For a molecule like 3-(2,3-Dimethylphenoxy)piperidine, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable form. For instance, the piperidine (B6355638) ring can exist in different conformations, such as chair and boat forms, and DFT can predict the most energetically favorable one. nih.gov

Vibrational Frequencies: Once the optimized geometry is obtained, DFT can be used to calculate the vibrational frequencies of the molecule. orientjchem.org These frequencies correspond to the various ways the atoms in the molecule can vibrate, such as stretching and bending of bonds. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the structure of the synthesized compound. aimspress.com Each calculated frequency corresponds to a specific normal mode of vibration. nih.gov

To illustrate the type of data generated, a hypothetical table of selected calculated vibrational frequencies for this compound is presented below.

Table 1: Hypothetical DFT Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3350 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2950-2850 | Aliphatic C-H stretching |

| ν(C-O-C) | 1250 | Asymmetric C-O-C stretching |

Note: This table is for illustrative purposes only. The values are not based on actual experimental or computational results for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. These calculations can provide insights into the potential reactivity of this compound in various chemical reactions. researchgate.net

Table 2: Hypothetical HOMO-LUMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Note: This table is for illustrative purposes only. The values are not based on actual computational results for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP analysis would likely show a region of negative potential around the oxygen and nitrogen atoms due to the presence of lone pairs of electrons, making these sites potential targets for electrophiles. The hydrogen atom on the piperidine nitrogen would likely be a region of positive potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum mechanics is excellent for studying the electronic properties of a single, static conformation, Molecular Dynamics (MD) simulations are used to explore the dynamic nature of molecules. biotechnologia-journal.org MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion. nih.gov This allows for the study of conformational changes, flexibility, and interactions with the environment, such as a solvent. biotechnologia-journal.org

For this compound, MD simulations could reveal the different conformations the piperidine ring can adopt and the flexibility of the phenoxy group relative to the piperidine ring. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov

In Silico Prediction of Molecular Targets and Biological Activity Spectra for Piperidine Derivatives

In silico methods are computational techniques used to predict the biological properties of molecules. actamedica.org These methods have become an integral part of the drug discovery process. researchgate.net

Prediction of Molecular Targets: Various online tools and software can predict the likely biological targets of a compound by comparing its structure to libraries of known active molecules. polimi.itnih.gov For a novel compound like this compound, these predictions can suggest potential proteins or receptors it might interact with, thereby guiding experimental testing. polimi.it

Biological Activity Spectra: Prediction of Activity Spectra for Substances (PASS) is an example of a tool that can predict a wide range of biological activities for a given chemical structure. polimi.it These predictions are based on the structure-activity relationships derived from a large database of known biologically active compounds. For piperidine derivatives, these predictions can range from enzyme inhibition to receptor antagonism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Aryloxypiperidines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) of a set of molecules with their experimentally determined biological activity.

Once a statistically robust QSAR model is developed for a class of compounds like aryloxypiperidines, it can be used to predict the activity of new, unsynthesized derivatives. This allows for the prioritization of the most promising compounds for synthesis and testing, thereby saving time and resources. The descriptors used in QSAR models can be of various types, including constitutional, topological, geometrical, and electronic descriptors.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aryloxypiperidines |

| Piperidine |

Structure Activity Relationship Sar Investigations of 3 2,3 Dimethylphenoxy Piperidine Derivatives

Influence of Substituent Position on the Piperidine (B6355638) Ring on Biological Activity

The substitution pattern on the piperidine ring of 3-phenoxypiperidine (B126653) analogs is a critical determinant of their pharmacological activity. Research has shown that the nature and position of substituents can significantly modulate the affinity and selectivity of these compounds for various biological targets.

One of the most influential positions for substitution is the piperidine nitrogen. N-alkylation, for instance, has been extensively studied. In a series of 3-phenoxypiperidine derivatives, the N-methylated analog demonstrated notable activity. The introduction of larger alkyl groups, such as ethyl or propyl, at the nitrogen position often leads to a decrease in potency, suggesting that steric bulk at this position is not well-tolerated for optimal interaction with the target protein.

Substitutions at other positions on the piperidine ring also play a significant role. For example, the introduction of a methyl group at the 4-position of the piperidine ring can have varied effects depending on its stereochemistry. In some cases, a cis-relationship between the 3-phenoxy group and a 4-methyl group has been shown to be more favorable for activity than the corresponding trans-isomer.

Furthermore, the presence of substituents at the 2- and 6-positions of the piperidine ring can influence the molecule's conformational flexibility and, consequently, its binding affinity. Bulky substituents at these positions are generally detrimental to activity, likely due to steric hindrance that prevents the molecule from adopting the optimal conformation for binding.

The following table summarizes the influence of substituent position on the piperidine ring on biological activity:

| Substituent Position | Modification | Effect on Biological Activity |

| Piperidine Nitrogen (N1) | Methylation | Generally favorable for activity |

| Piperidine Nitrogen (N1) | Larger Alkyl Groups (Ethyl, Propyl) | Often leads to decreased potency |

| 4-Position | Methyl Group (cis to 3-phenoxy) | Can be more favorable than the trans-isomer |

| 2- and 6-Positions | Bulky Substituents | Generally detrimental to activity |

Impact of Methyl Substitution Pattern on the Phenoxy Moiety on Molecular Interactions

The substitution pattern on the phenoxy ring, particularly with methyl groups, is another key factor governing the molecular interactions and biological activity of 3-phenoxypiperidine derivatives. The position of these methyl groups can significantly affect the compound's electronic properties and its ability to form favorable interactions within the binding pocket of a target protein.

The 2,3-dimethyl substitution pattern has been identified as being particularly important for the activity of many of these compounds. This specific arrangement is thought to correctly orient the phenoxy ring within the binding site, allowing for optimal van der Waals and hydrophobic interactions. The methyl groups at the 2- and 3-positions may also serve to lock the phenoxy ring in a preferred conformation, reducing the entropic penalty upon binding.

Varying the position of the methyl groups on the phenoxy ring has a pronounced impact on activity. For instance, shifting the methyl groups to the 2,5- or 3,5-positions often results in a significant loss of potency. This suggests that the precise placement of these hydrophobic groups is crucial for productive binding. The 2,6-dimethyl substitution pattern has also been explored, and while it can lead to active compounds, the potency is often lower than that observed with the 2,3-dimethyl pattern.

The electronic effects of the methyl groups also contribute to their influence on molecular interactions. As electron-donating groups, they can modulate the electron density of the phenoxy ring, which may affect interactions with electron-deficient regions of the binding site.

The table below outlines the impact of the methyl substitution pattern on the phenoxy moiety:

| Methyl Substitution Pattern | General Impact on Activity | Postulated Reason |

| 2,3-Dimethyl | Often optimal for high potency | Favorable orientation and conformation of the phenoxy ring |

| 2,5-Dimethyl | Significant loss of potency | Suboptimal hydrophobic interactions |

| 3,5-Dimethyl | Significant loss of potency | Suboptimal hydrophobic interactions |

| 2,6-Dimethyl | Generally lower potency than 2,3-dimethyl | Altered conformational preferences and steric effects |

Role of Linker Length and Heteroatom Variations between Piperidine and Aryl Groups

In the case of 3-(2,3-dimethylphenoxy)piperidine, the ether linkage (C-O-C) provides a certain degree of rotational freedom. Replacing the oxygen atom with other heteroatoms, such as sulfur (to form a thioether) or nitrogen (to form an amine), can have a profound impact on the compound's properties. For instance, the introduction of a sulfur atom can alter the bond angles and lengths, as well as the electronic character of the linker, which in turn affects binding affinity.

The length of the linker is also a crucial parameter. Inserting a methylene (B1212753) group between the oxygen and the phenoxy ring to create a benzyloxy-piperidine derivative, for example, increases the distance between the two ring systems. This added length can be either beneficial or detrimental to activity, depending on the specific architecture of the target's binding site. If the binding pocket requires a greater separation between the piperidine and aryl recognition domains, a longer linker may enhance potency. Conversely, if a more compact conformation is preferred, increasing the linker length will likely lead to a decrease in activity.

Studies have explored various linker modifications, including the introduction of carbonyl groups to form esters or amides. These changes not only alter the linker's length and flexibility but also introduce hydrogen bond acceptors and donors, which can lead to new and potentially favorable interactions with the target protein.

The following table summarizes the role of linker variations:

| Linker Modification | Description | Potential Impact on Activity |

| Heteroatom Variation | Replacing the ether oxygen with sulfur or nitrogen | Alters bond angles, electronics, and hydrogen bonding potential |

| Increased Linker Length | e.g., changing from phenoxy to benzyloxy | Can be beneficial or detrimental depending on binding site topology |

| Introduction of Carbonyls | Forming ester or amide linkages | Introduces hydrogen bond acceptors/donors, alters flexibility |

Stereochemical Contributions to Activity and Selectivity Profiles

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound derivatives. Since the 3-position of the piperidine ring is a chiral center, these compounds can exist as a pair of enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers can exhibit significantly different potencies and selectivities due to the chiral nature of their biological targets, such as receptors and enzymes.

For many 3-phenoxypiperidine analogs, a clear stereopreference for one enantiomer over the other has been observed. For instance, in some series of these compounds, the (S)-enantiomer has been found to be substantially more potent than the (R)-enantiomer. This suggests that the specific three-dimensional arrangement of the substituents in the (S)-enantiomer allows for a more complementary fit into the binding pocket of the target protein. The less active (R)-enantiomer may experience steric clashes or be unable to form key interactions within the binding site.

The chiral separation and individual testing of enantiomers are therefore crucial steps in the drug discovery process for this class of compounds. The determination of the absolute configuration of the more active enantiomer provides valuable insights into the topology of the binding site and can guide the design of more potent and selective analogs.

Furthermore, the introduction of additional chiral centers, for example, by substituting the piperidine ring at other positions, can lead to the formation of diastereomers. The biological activity of these diastereomers can also vary significantly, further highlighting the importance of controlling the stereochemistry of these molecules.

The table below illustrates the importance of stereochemistry:

| Stereochemical Aspect | Observation | Implication for SAR |

| Enantiomers at C3 | Often one enantiomer (e.g., (S)) is significantly more potent | The binding site is stereoselective, requiring a specific 3D arrangement |

| Less Active Enantiomer | May exhibit lower affinity or off-target effects | Highlights the importance of chiral synthesis or separation |

| Additional Chiral Centers | Leads to diastereomers with different activity profiles | Emphasizes the need for precise stereochemical control in synthesis |

Comparative SAR Studies with Related Piperidine and Heterocyclic Scaffolds

To better understand the structural requirements for activity, comparative structure-activity relationship (SAR) studies are often conducted with related heterocyclic scaffolds. These studies involve replacing the piperidine ring of this compound with other cyclic amines to probe the importance of ring size, conformation, and basicity.

One common modification is the replacement of the six-membered piperidine ring with a five-membered pyrrolidine (B122466) ring, yielding 3-(2,3-dimethylphenoxy)pyrrolidine (B1388768) analogs. In many cases, this ring contraction leads to a decrease in potency, suggesting that the more flexible pyrrolidine ring may not be able to adopt the optimal conformation for binding, or that the slightly different positioning of the nitrogen atom is detrimental. However, in some instances, the pyrrolidine scaffold can lead to improved selectivity for a particular target.

Another related scaffold that has been investigated is the azetidine (B1206935) ring, a four-membered heterocycle. The corresponding 3-(2,3-dimethylphenoxy)azetidine (B11911879) derivatives are significantly more constrained than their piperidine or pyrrolidine counterparts. The rigid nature of the azetidine ring can be advantageous if it pre-organizes the molecule in a bioactive conformation, but it can also be detrimental if the required conformation cannot be achieved.

Bioisosteric replacement of the piperidine nitrogen with other atoms or groups has also been explored. For example, replacing the nitrogen with a carbon atom to give a cyclohexane (B81311) derivative generally leads to a loss of activity, highlighting the importance of the basic nitrogen for many of these compounds' interactions with their biological targets.

The following table provides a comparison of different heterocyclic scaffolds:

| Scaffold | Description | General Impact on Activity Compared to Piperidine |

| Pyrrolidine | Five-membered ring | Often results in decreased potency |

| Azetidine | Four-membered ring | Can be advantageous or detrimental depending on conformational requirements |

| Cyclohexane | Six-membered carbocyclic ring | Generally leads to a loss of activity |

Molecular Interactions and Binding Mechanisms of 3 2,3 Dimethylphenoxy Piperidine

Ligand-Target Binding Characterization

The initial step in the action of 3-(2,3-dimethylphenoxy)piperidine involves its binding to macromolecular targets. Characterizing this ligand-target binding is crucial for understanding its potential effects. This involves determining the affinity of the compound for various receptors and its ability to inhibit enzymatic activity.

Research into phenoxyalkylpiperidines has revealed their significant affinity for sigma (σ) receptors, particularly the σ1 subtype. uniba.it The piperidine (B6355638) moiety is often a critical structural feature for this activity. nih.govnih.gov For instance, studies on N-[(4-methoxyphenoxy)ethyl]piperidines show high affinity for the σ1 receptor, with K_i values ranging from 0.89 to 1.49 nM. uniba.it The position of methyl groups on the phenoxy ring and the piperidine ring can significantly influence binding affinity and receptor conformation. uniba.it

Derivatives of piperidine have been extensively investigated as antagonists or inverse agonists at various G-protein coupled receptors (GPCRs), including the histamine (B1213489) H₃ receptor (H₃R). nih.govresearchgate.net The pharmacophore for H₃R antagonists often includes a central amine site, which can be a piperidine ring. nih.gov Some piperidine-based compounds have been designed as dual-acting ligands, exhibiting antagonism at both H₃R and σ₁R. nih.gov For example, the selective σ₁ antagonist S1RA is in clinical trials for pain treatment. nih.gov In other contexts, piperidine derivatives have been developed as H₂-antagonists. nih.gov The functional activity can range from full agonism to partial agonism and antagonism, depending on the specific substitutions on the piperidine and phenoxy moieties. nih.gov

| Compound Class | Target Receptor | Activity Type | Affinity (K_i) | Reference |

|---|---|---|---|---|

| N-[(4-methoxyphenoxy)ethyl]piperidines | Sigma-1 (σ₁) | High-Affinity Ligand | 0.89–1.49 nM | uniba.it |

| Piperidine Derivatives | Histamine H₃ (H₃R) | Antagonist / Inverse Agonist | Variable (nM range) | nih.govresearchgate.net |

| 3-(3′-hydroxybenzyl)amino-17-methylmorphinan | μ-Opioid Receptor (MOR) | Agonist | 0.42 nM | nih.gov |

| Piperidine-Based Ligands | Sigma-1 (σ₁) / Histamine H₃ (H₃R) | Dual Antagonist | Variable (nM range) | nih.gov |

Piperidine derivatives have been designed and synthesized as potent inhibitors of various enzymes. A notable area of research is the development of piperidine-based compounds as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.gov Certain N'-substituted piperidine derivatives have demonstrated potent inhibition of both AChE and BuChE, with IC₅₀ values in the low-nanomolar range, often exceeding the potency of reference drugs like donepezil. nih.gov

In another therapeutic area, piperidine carboxamides have been reported as Type I½ inhibitors of Anaplastic Lymphoma Kinase (ALK), an important target in cancer therapy. researchgate.net Furthermore, extensive research has led to the optimization of 3,5-disubstituted piperidine derivatives as highly potent renin inhibitors for the treatment of hypertension. nih.gov These compounds demonstrate the versatility of the piperidine scaffold in designing enzyme inhibitors with high affinity and specificity. nih.gov The inhibitory profile also extends to biogenic amine transporters, as seen with 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which inhibit the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). nih.gov

| Compound Class | Enzyme Target | Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| N'-(4-benzylpiperidin-1-yl)alkylamine Derivatives | Acetylcholinesterase (AChE) | 2.13 nM - 6.83 nM | nih.gov |

| N'-(4-benzylpiperidin-1-yl)alkylamine Derivatives | Butyrylcholinesterase (BuChE) | Low nM range | nih.gov |

| (3S,5R)-5-(...)-piperidine-3-carboxamides | Renin | High inhibitory activity | nih.gov |

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Type I½ Inhibitor | researchgate.net |

Computational Molecular Docking and Binding Affinity Prediction

To visualize and quantify the interaction between a ligand and its target, computational methods like molecular docking are employed. These techniques predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.comresearchgate.net For piperidine derivatives, docking studies have been instrumental in understanding their binding modes. For example, docking of an inhibitor into the AChE active site suggested that it binds simultaneously to the catalytic active site and the peripheral anionic site. nih.gov

Following docking, binding affinity can be predicted using scoring functions and more advanced computational methods. A lower binding energy generally indicates a more stable protein-ligand complex and stronger interaction. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the complex, providing a more accurate ranking of potential inhibitors. nih.govresearchgate.net These calculations have shown high correlation with experimental data for ALK inhibitors. researchgate.net Newer machine-learning approaches, such as 3D-convolutional neural networks (KDEEP), are also emerging as powerful tools for rapidly and accurately predicting protein-ligand binding affinities. nih.gov

| Methodology | Purpose | Key Insight/Output | Reference |

|---|---|---|---|

| Molecular Docking (e.g., Glide) | Predict ligand binding pose and orientation | Identifies key interactions in the binding pocket | nih.govresearchgate.net |

| MM/GBSA or MM/PBSA | Calculate binding free energy (ΔG_bind) | Ranks compounds by predicted affinity; correlates with experimental data | nih.govresearchgate.net |

| 3D-Convolutional Neural Networks (e.g., KDEEP) | Predict absolute binding affinity | High-throughput virtual screening; Pearson's R up to 0.82 with experimental data | nih.gov |

Analysis of Intermolecular Interactions at Binding Sites (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

The stability of the ligand-target complex is governed by a network of non-covalent intermolecular interactions. Molecular modeling studies provide detailed insight into these forces. nih.gov

Hydrogen Bonds: These are crucial directional interactions. For piperidine derivatives targeting the σ₁ receptor, the protonated nitrogen of the piperidine ring is often involved in a critical salt bridge (a combination of a hydrogen bond and an electrostatic interaction) with the carboxylate side chain of a glutamic acid residue (specifically, Glu172). nih.gov This single interaction can be responsible for a significant portion of the binding affinity. nih.gov

Hydrophobic Interactions: The phenoxy group of this compound and the lipophilic portions of the piperidine ring itself engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. uniba.itresearchgate.net In σ₁ receptor ligands, the phenoxy moiety typically occupies a primary hydrophobic region of the binding site. uniba.it The methyl groups on the phenoxy ring contribute to these van der Waals contacts, and their positioning can optimize the fit within the hydrophobic pocket. uniba.it

Pi-Stacking: The aromatic phenoxy ring can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan within the binding site. nih.gov This involves the face-to-face or edge-to-face stacking of the aromatic systems, contributing to binding stability. While not always the dominant force, these interactions are significant for orienting the ligand correctly within the binding pocket. nih.gov

Elucidation of Molecular Mechanisms of Action (e.g., Allosteric Modulation)

Beyond simple agonism or antagonism at the primary (orthosteric) binding site, some compounds can exert their effects through more complex mechanisms like allosteric modulation. An allosteric modulator binds to a site on the receptor that is distinct from the primary agonist/antagonist binding site. nih.gov This binding induces a conformational change in the receptor that, in turn, alters the affinity or efficacy of the endogenous ligand or other drugs at the orthosteric site. nih.govcnr.it

For example, a positive allosteric modulator (PAM) might enhance the binding of an agonist or increase its functional effect. nih.gov A hallmark of this mechanism is the ability of the modulator to slow the dissociation rate of a radiolabeled agonist from the receptor, without affecting the dissociation of a radiolabeled antagonist. nih.gov This selective enhancement of agonist binding has been observed for modulators of the A₃ adenosine (B11128) receptor. nih.gov While direct evidence for this compound as an allosteric modulator is not specified, related piperidine structures and other CNS-active molecules are known to exhibit such behavior, highlighting a potential mechanism of action that warrants investigation. cnr.it This complex mode of action can offer greater subtype selectivity and a more nuanced modulation of receptor function compared to simple competitive ligands.

Preclinical Biological and Pharmacological Profiling of 3 2,3 Dimethylphenoxy Piperidine and Analogues

In Vitro Biological Activity Screening in Cellular and Biochemical Assays

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. researchgate.net In vitro studies on various analogues have revealed significant potential in several therapeutic areas.

Piperidine-containing compounds have been widely evaluated for their antioxidant potential. researchgate.net The saturated heterocyclic ring is a versatile scaffold for introducing substituent groups that can confer potent free radical scavenging activity. researchgate.netscispace.com

Naturally occurring piperidines, such as piperine (B192125), have demonstrated the ability to protect against oxidative damage by quenching free radicals and reactive oxygen species. nih.gov Studies have shown that piperine acts as a powerful superoxide (B77818) scavenger and inhibits lipid peroxidation. nih.gov Synthetic piperidine derivatives have also shown significant antioxidant effects. For instance, 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime exhibited potent, concentration-dependent antioxidant activity in DPPH and superoxide radical scavenging assays, with efficacy comparable to the standard antioxidant, ascorbic acid. scispace.comresearchgate.nettsijournals.com Other derivatives, such as those with a 2,3-dihydro-1H-benzo[d]imidazole moiety, also showed significant free radical scavenging activity in DPPH assays. scispace.com The antioxidant activity is often influenced by the nature and position of substituents on the piperidine ring. scispace.com

Table 1: In Vitro Antioxidant Activity of Selected Piperidine Analogues

| Compound/Derivative | Assay | Key Findings | Reference |

|---|---|---|---|

| Piperine | Free Radical Scavenging, Lipid Peroxidation | Acts as a powerful superoxide scavenger (IC₅₀ of 1.82 mM) and inhibits lipid peroxidation by 52% (IC₅₀ of 1.23 mM). nih.gov | nih.gov |

| 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime | DPPH, Superoxide Radical Scavenging | Exerted potent, concentration-dependent antioxidant activity. scispace.comresearchgate.net | scispace.comresearchgate.net |

| Cysteamine derivatives of piperidine | Lipid Peroxidation, Hydroxyl Radical Scavenging, DPPH | Exhibited potent antioxidant activity due to the oxidizable SH group. scispace.com | scispace.com |

| 1-[1-(3-methoxyphenyl)(tetralyl)] piperidine (PCP1) | Malondialdehyde, Nitric Oxide, Superoxide Dismutase Assessment | Showed marked antioxidant activity compared to phenylcyclidine (PCP). scispace.com | scispace.com |

The anti-inflammatory properties of piperidine analogues are well-documented. Piperine, a major alkaloid from Piper species, possesses numerous anti-inflammatory properties. nih.gov It has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov The mechanism of action often involves the inhibition of key inflammatory transcription factors like NF-κB. nih.gov

Synthetic derivatives have also been developed as potent anti-inflammatory agents. Novel, potent 3,3-dimethyl substituted N-aryl piperidine inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) have been characterized. nih.gov One such example potently inhibited PGE2 synthesis in a human whole blood assay with an IC50 of 7nM, while showing no activity against COX-1 or COX-2, indicating selectivity. nih.gov Similarly, 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime was found to have powerful anti-inflammatory activity in a carrageenan-induced rat paw edema model, with its effect being comparable to the standard drug dexamethasone. researchgate.nettsijournals.com Furthermore, certain piperlotine derivatives have exhibited excellent in vivo anti-inflammatory activity in models of both oral and topical inflammation. scielo.org.mx

Table 2: Anti-inflammatory Activity of Selected Piperidine Analogues

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Piperine | PMA-induced inflammation | Decreased COX-2 expression and PGE2 production; inhibited NF-κB, C/EBP, and AP-1 pathways. nih.gov | nih.gov |

| 3,3-Dimethyl substituted N-aryl piperidine (Example 14) | Human Whole Blood Assay | Potently and selectively inhibited mPGES-1 with an IC50 of 7nM for PGE2 synthesis. nih.gov | nih.gov |

| 3,3-Dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema | Showed significant, dose-dependent anti-inflammatory activity comparable to dexamethasone. researchgate.nettsijournals.com | researchgate.nettsijournals.com |

Piperidine derivatives have been synthesized and evaluated for a range of antimicrobial activities. researchgate.netbiointerfaceresearch.com Studies have demonstrated the efficacy of certain piperidine-substituted halogenobenzene derivatives against both Gram-positive bacteria (like Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae), as well as the fungus Candida albicans. nih.gov For example, compounds such as 2,6-dipiperidino-1,4-dihalogenobenzenes inhibited the growth of all tested strains with MIC values ranging from 32-512 µg/ml. nih.gov

In addition to direct antimicrobial action, some piperidine compounds can enhance the efficacy of existing antibiotics. Piperine has been shown to potentiate the activity of ciprofloxacin (B1669076) against S. aureus, including methicillin-resistant strains (MRSA). nih.gov This effect is attributed to the inhibition of bacterial efflux pumps, which increases the intracellular accumulation of the antibiotic. nih.gov Other research has focused on synthesizing novel piperidine derivatives, such as piperidinothiosemicarbazones, which have shown good activity against Gram-positive bacteria like S. epidermidis and M. luteus. nih.gov

In Vivo Efficacy Studies in Relevant Animal Models

The therapeutic potential of piperidine analogues observed in vitro has been further investigated in various animal models of disease.

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) has spurred research into new therapeutic agents, with piperidine derivatives showing considerable promise. westmont.eduucl.ac.uk Piperine has been evaluated for its immunomodulatory activity to enhance the efficacy of the frontline anti-TB drug rifampicin (B610482) in a murine model of Mtb infection. nih.gov In these studies, piperine treatment led to the activation of a Th-1 immune response, characterized by increased secretion of IFN-γ and IL-2. nih.gov The combination of piperine and rifampicin resulted in a significantly greater reduction in lung bacterial colony-forming units (cfu) compared to rifampicin alone. nih.gov

Other classes of piperidine analogues have been developed with direct antitubercular activity. Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide (THPP) and N-benzyl-6',7'-dihydrospiro[piperidine-4,4'-thieno[3,2-c]pyran] (Spiro) analogues were identified as potent agents against Mtb. nih.govresearchgate.net In vivo efficacy studies of optimized leads from these series demonstrated a reduction of over 2 logs in bacterial cfu counts in the lungs of infected mice. nih.gov The target for these compounds was identified as the essential mycobacterial membrane protein MmpL3. nih.govresearchgate.net Additionally, certain piperlotine derivatives have been tested for potential activity against the Mtb H37Rv strain. scielo.org.mx

Piperidine and its derivatives are known to interact with various targets in the central nervous system (CNS), making them relevant for neurological and neuropsychiatric disorders. nih.govsilae.it For example, 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have been synthesized and screened as potential antidepressant agents, showing biological activity comparable to the drug viloxazine (B1201356) in mouse models. nih.gov

The neuroprotective effects of piperine have been investigated in a rat model of Huntington's disease. nih.gov The study found that piperine mitigated behavioral impairments and reduced neuronal loss in the striatum, indicating its potential as a neuroprotective agent. nih.gov

Furthermore, extensive structure-activity relationship studies have been conducted on 3-phenylpiperidines to assess their activity as central dopamine-autoreceptor agonists. nih.gov In a different context, N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines were developed as peripherally selective opioid antagonists for treating gastrointestinal motility disorders, which are often modulated by the nervous system. nih.gov

Receptor Specificity and Functional Selectivity Profiling

The piperidine scaffold is a common feature in ligands targeting a wide array of receptors. The substitution pattern on both the piperidine ring and the phenoxy group dramatically influences receptor affinity and selectivity.

Research on related piperidine derivatives has revealed high affinity for various receptors, including:

Opioid Receptors: Studies on N-substituted (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine analogues have demonstrated that the nature of the N-substituent is critical for potency and selectivity at the µ-opioid receptor. frontiersin.org Flexible N-propylphenyl or N-propylcyclohexyl groups, as well as rigid trans-cinnamyl N-substituents, have been shown to confer high affinity and antagonist potency. frontiersin.org

Dopamine (B1211576) Transporter (DAT): Certain piperidine-3-carboxylic acid esters, which can be considered truncated versions of known DAT inhibitors, exhibit potent inhibition of dopamine uptake. researchgate.net For example, the 3-n-propyl derivative of a 4-chlorophenylpiperidine was found to be significantly more potent than cocaine in its binding affinity for the DAT. researchgate.net

Histamine (B1213489) H3 and Sigma-1 Receptors: A number of piperidine derivatives have been identified as dual-acting antagonists of the histamine H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov The piperidine moiety itself appears to be a crucial structural element for this dual activity, with the replacement by a piperazine (B1678402) ring significantly altering the affinity for the σ1R. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperidine Analogues

| Compound/Analogue Class | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives | µ-opioid receptor | Varies with N-substituent | frontiersin.org |

| Piperidine-3-carboxylic acid ester analogues | Dopamine Transporter (DAT) | As low as 3 nM | researchgate.net |

| Piperidine derivatives | Histamine H3 Receptor (hH3R) | 6.2 - 7.7 nM | nih.gov |

| Piperidine derivatives | Sigma-1 Receptor (σ1R) | 3.64 - 4.41 nM | nih.gov |

This table is illustrative and shows data for analogues, not for 3-(2,3-Dimethylphenoxy)piperidine.

Functional selectivity, the ability of a ligand to differentially activate or block specific signaling pathways downstream of a single receptor, is a key area of modern pharmacology. For the trans-cinnamyl analogues of (+)-(3R, 4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, functional assays measuring [35S]GTP-γ-S binding confirmed their status as pure opioid antagonists with picomolar potency at the µ-receptor. frontiersin.org

Exploratory Studies of Novel Biological Pathways

The diverse pharmacology of piperidine derivatives has led to their investigation in a variety of biological pathways beyond traditional neurotransmitter systems.

Anticancer Pathways: Certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been evaluated as potential anti-cancer agents. researchgate.net These compounds were found to reduce the growth of several hematological cancer cell lines and increase the mRNA expression of pro-apoptotic genes like p53 and Bax. researchgate.net Molecular docking studies suggested potential binding to proteins involved in myeloma and leukemia. researchgate.net

Anti-inflammatory and Antiallergic Pathways: A series of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines demonstrated potent antiallergic activity in an IgE-mediated passive foot anaphylaxis model in rats. nih.gov This suggests an interaction with pathways involved in the allergic response.

Ion Channel Modulation: While not a primary focus of the provided search results, the structural similarity of piperidine derivatives to known ion channel modulators suggests this as a potential area of investigation.

Table 2: Investigated Biological Pathways for Piperidine Analogues

| Biological Pathway | Compound Class | Finding | Reference |

| Apoptosis in Cancer Cells | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Increased expression of p53 and Bax | researchgate.net |

| IgE-mediated Allergic Response | 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines | Potent activity in a passive foot anaphylaxis assay | nih.gov |

| Biogenic Amine Reuptake | 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake | nih.gov |

This table is illustrative and shows data for analogues, not for this compound.

Advanced Analytical Methodologies for Research on 3 2,3 Dimethylphenoxy Piperidine

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of non-volatile compounds like 3-(2,3-Dimethylphenoxy)piperidine. A reversed-phase HPLC (RP-HPLC) method is typically employed for this purpose, offering high resolution and sensitivity.

Detailed research findings indicate that for piperidine-based compounds, C18 columns are highly effective. nih.govgoogle.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., water with 0.1% phosphoric acid) is commonly used in a gradient or isocratic elution mode to achieve optimal separation. nih.gov

Quantitative analysis is performed using an external standard method. A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. The concentration of this compound in a sample is then determined by interpolating its peak area on this curve. The limit of detection (LOD) and limit of quantitation (LOQ) for similar piperidine (B6355638) compounds have been reported in the low μg/mL range, demonstrating the high sensitivity of the method. nih.gov Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | Inertsil ODS-3V or equivalent C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Elution Mode | Isocratic (e.g., 68:32 v/v Acetonitrile:Water) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 220-280 nm (optimized based on UV spectrum) |

| Quantitation Method | External Standard |

This table presents a hypothetical but representative set of parameters based on established methods for similar piperidine derivatives. nih.govgoogle.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying this compound and for the detection and structural elucidation of volatile organic impurities that may arise during its synthesis. sci-hub.se

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. rsc.org The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The EI process generates a unique fragmentation pattern, or mass spectrum, which serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion (M+) peak corresponding to its molecular weight, along with several characteristic fragment ions. The identification of the compound is confirmed by matching its retention time and mass spectrum with that of a known reference standard or by comparing the spectrum to established libraries like the NIST Mass Spectral Library. nist.gov

Impurity profiling involves detecting minor peaks in the total ion chromatogram (TIC). thermofisher.com The mass spectra of these peaks can be used to identify potential synthesis-related by-products, starting materials, or degradation products. For instance, impurities such as unreacted 2,3-dimethylphenol (B72121) or piperidine could be readily identified.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Identity |

| 205 | [M]+ (Molecular Ion) |

| 122 | [C₈H₁₀O]+ (Dimethylphenoxy moiety) |

| 121 | [C₈H₉O]+ (Loss of a proton from the dimethylphenoxy moiety) |

| 84 | [C₅H₁₀N]+ (Piperidine ring fragment) |

This table is based on standard fragmentation patterns for ether and piperidine-containing compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the sensitive and specific detection power of mass spectrometry. This technique is indispensable for analyzing this compound in complex matrices, such as biological fluids, and for identifying its potential metabolites. nih.govresearchgate.net

The LC component, typically a UHPLC or HPLC system, separates the parent compound from its metabolites and matrix components. rhhz.net The eluent is then introduced into the mass spectrometer, usually through an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact, producing a protonated molecule [M+H]+ in positive ion mode. nih.gov

For metabolite identification, high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems, is employed. nih.gov These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of the parent drug and its metabolites. Tandem mass spectrometry (MS/MS) experiments are then performed. The [M+H]+ ion of a suspected metabolite is selected and fragmented to produce a product ion spectrum. The structure of the metabolite is elucidated by comparing its fragmentation pattern to that of the parent drug and by identifying the mass shift corresponding to a specific metabolic transformation (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation). researchgate.net

Table 3: Predicted m/z Values for this compound and Potential Phase I Metabolites in LC-MS (ESI+)

| Compound | Predicted Transformation | Molecular Formula | Predicted [M+H]+ (m/z) |

| Parent Compound | - | C₁₃H₁₉NO | 206.1539 |

| Metabolite 1 | Hydroxylation (Aromatic Ring) | C₁₃H₁₉NO₂ | 222.1489 |

| Metabolite 2 | Hydroxylation (Piperidine Ring) | C₁₃H₁₉NO₂ | 222.1489 |

| Metabolite 3 | N-dealkylation (Hypothetical) | C₈H₁₀O₂ | Not applicable in this form |

| Metabolite 4 | O-demethylation | C₁₂H₁₇NO | 192.1383 |

Predicted m/z values are for the monoisotopic mass of the protonated molecule.

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous structural confirmation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons on the dimethylphenoxy group, the protons on the piperidine ring, the N-H proton of the secondary amine, and the protons of the two methyl groups. The chemical shifts, integration values, and coupling patterns (splitting) of these signals confirm the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region (approx. 6.7-7.0 ppm), while the aliphatic protons of the piperidine ring would be in the upfield region (approx. 1.5-3.5 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. It would show distinct peaks for the two methyl carbons, the carbons of the piperidine ring, and the aromatic carbons of the dimethylphenoxy moiety, including the ether-linked carbon.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic Protons (Ar-H) | 6.7 - 7.0 | 115 - 155 |

| Piperidine CH-O | ~4.0 - 4.5 | ~70 - 75 |

| Piperidine CH₂-N | ~2.8 - 3.2 | ~45 - 50 |

| Piperidine CH₂ | ~1.5 - 2.0 | ~25 - 35 |

| Amine N-H | Variable, broad (~1.0 - 3.0) | - |

| Methyl Protons (Ar-CH₃) | ~2.1 - 2.3 | ~15 - 20 |

Predicted shifts are estimates based on analogous structures and general NMR principles. rsc.orgchemicalbook.com

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (broad) | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Piperidine & Methyl) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O-C Stretch (Aryl-Alkyl Ether) | Ether |

| 1100 - 1150 | C-N Stretch | Amine |

This table is based on standard IR correlation charts. nist.govchemicalbook.com

These advanced analytical methodologies, when used in concert, provide a comprehensive characterization of this compound, enabling researchers to confirm its identity, determine its purity, and investigate its metabolic fate with high confidence and accuracy.

Outlook and Future Research Avenues for 3 2,3 Dimethylphenoxy Piperidine Research

Development of Novel and Efficient Synthetic Routes

The advancement of research into 3-(2,3-dimethylphenoxy)piperidine is intrinsically linked to the development of efficient and innovative methods for its synthesis. Current synthetic strategies for similar piperidine (B6355638) derivatives can be complex and may result in low yields. Future efforts will likely concentrate on creating more streamlined and cost-effective synthetic pathways.

| Starting Material | Key Reaction Type | Potential Advantage |

| 2-Piperidine ethanol | Stereocontrolled allylation, Ring-closing metathesis | Access to enantiomerically pure compounds researchgate.net |

| N-substituted 2-oxazolones | Cascade reactions | Increased efficiency and complexity in a single step nih.gov |

| 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidine | Favorskii rearrangement | Direct formation of piperidine derivatives nih.gov |

Application of Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel drug candidates based on the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide deep insights into how the compound interacts with biological targets and guide the design of more potent and selective analogs.

QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govarabjchem.org This allows for the prediction of the activity of new, unsynthesized molecules, prioritizing the most promising candidates for synthesis and testing. For example, 3D-QSAR models have been successfully used to guide the design of piperidine carboxamide derivatives as potent inhibitors of anaplastic lymphoma kinase (ALK). arabjchem.org

Molecular docking simulations can predict the preferred binding orientation of this compound and its analogs within the active site of a target protein. nih.govnih.gov This information is invaluable for understanding the key interactions that govern binding affinity and selectivity. Furthermore, molecular dynamics simulations can provide a dynamic picture of how the ligand-protein complex behaves over time, revealing important conformational changes and energetic contributions to binding. nih.govnih.gov These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly streamline the drug discovery process. nih.govnih.gov

| Computational Method | Application | Potential Outcome |

| 3D-QSAR | Predict biological activity based on 3D structure | Prioritize synthesis of potent analogs arabjchem.org |

| Molecular Docking | Predict binding mode to a biological target | Guide structure-based drug design nih.govnih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Understand the mechanism of action nih.govnih.gov |

| Artificial Neural Network | Model complex structure-activity relationships | Improve predictive accuracy of models arabjchem.org |

Exploration of Untapped Biological Targets and Therapeutic Areas

While the primary biological activities of this compound may be known, there is a vast landscape of potential new applications waiting to be discovered. The piperidine scaffold is a common feature in a wide range of biologically active molecules, suggesting that this compound could interact with a variety of currently unexplored biological targets. ijnrd.org

Research into related piperidine derivatives has revealed a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, and anti-Alzheimer's disease properties. nih.govnih.govnih.gov For example, certain 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have shown antidepressant activity comparable to the established drug viloxazine (B1201356). nih.gov Other piperidine analogs have demonstrated potent and selective agonist activity at the mu-opioid receptor, highlighting their potential as novel pain therapeutics. nih.gov Furthermore, piperidine-based compounds have been investigated as multi-target ligands for Alzheimer's disease, simultaneously inhibiting key enzymes like acetylcholinesterase and beta-secretase-1. nih.gov

Future research should therefore involve broad biological screening of this compound against a diverse panel of receptors, enzymes, and ion channels to identify novel activities. This could lead to the repurposing of this compound for entirely new therapeutic indications.

| Compound Class | Investigated Biological Target/Application | Potential for this compound |

| 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues | Mu-opioid receptor (MOR) agonists for pain nih.gov | Exploration as a novel analgesic |

| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Antidepressant activity nih.gov | Investigation for mood disorders |

| Piperazine (B1678402) and N-benzylpiperidine hybrids | Multi-target ligands for Alzheimer's disease (hAChE, hBChE, hBACE-1 inhibition) nih.gov | Potential as a neuroprotective agent |

| tert-amyl phenoxyalkylamine derivatives | Histamine (B1213489) H3 receptor ligands with anticonvulsant activity nih.gov | Screening for efficacy in epilepsy and other neurological disorders |

Design and Synthesis of Molecular Probes for Investigating Biological Systems

To better understand the mechanism of action and cellular distribution of this compound, the development of molecular probes is essential. These are specially designed molecules that incorporate a reporter group, such as a fluorescent dye, onto the parent scaffold. mdpi.com Such probes can be used to visualize the compound's interaction with its biological targets in living cells and tissues. mdpi.com

The design of a molecular probe based on this compound would involve identifying a suitable position on the molecule to attach a fluorescent tag without significantly altering its biological activity. mdpi.comnih.gov Various fluorescent scaffolds, such as coumarins or rhodamines, could be employed. nih.govrsc.org The resulting fluorescent probe could then be used in a variety of imaging techniques, including confocal microscopy and flow cytometry, to study its subcellular localization, track its movement across cell membranes, and quantify its binding to target proteins. mdpi.commdpi.com This information would provide invaluable insights into the compound's pharmacodynamics and could help to identify new biological targets and off-target effects. The development of such probes represents a critical step towards a more complete understanding of the biological role of this compound. rsc.org

| Probe Type | Reporter Group | Application |

| Fluorescent Probe | Coumarin, Rhodamine, BODIPY | Visualizing cellular uptake and localization mdpi.comnih.govrsc.org |

| Affinity-Based Probe | Biotin, Photo-crosslinker | Identifying and isolating binding partners |

| Radi-labeled Probe | Tritium (³H), Carbon-14 (¹⁴C) | Quantifying tissue distribution and metabolism |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2,3-Dimethylphenoxy)piperidine with high purity?

A common approach involves nucleophilic substitution of a halogenated aromatic precursor (e.g., 2,3-dimethylbromobenzene) with a piperidine derivative under basic conditions. For example, hydrolysis of intermediates using solvents like cyclic ethers or amides (e.g., THF or DMF) can enhance regioselectivity . Purification via column chromatography with silica gel (eluted with ethyl acetate/hexane gradients) and recrystallization in ethanol are critical to achieve ≥99% purity. Monitor reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .

Q. How can the structural identity of this compound be confirmed?

Use X-ray crystallography for unambiguous confirmation. Refinement with SHELXL (via the SHELX suite) is recommended for small-molecule structures . Complement this with - and -NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidine CH signals at δ 2.5–3.5 ppm) and FT-IR for functional groups (C-O-C stretch ~1250 cm). Discrepancies in crystallographic vs. spectroscopic data may indicate conformational flexibility .

Q. What safety protocols are essential when handling this compound?

Wear NIOSH-approved PPE: nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of aerosols. Store at 2–8°C in airtight containers to prevent degradation. In case of skin contact, wash immediately with soap and water. For spills, collect using non-sparking tools and dispose of as hazardous waste. Avoid mixing with strong oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

Discrepancies in receptor-binding assays (e.g., serotonin 5-HT vs. σ receptor affinity) may arise from stereochemical variations. Perform enantiomeric separation via chiral HPLC (e.g., Chiralpak AD-H column) and validate using circular dichroism. Compare IC values across isolated enantiomers to identify structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in synthesizing substituted phenoxy-piperidine analogs?